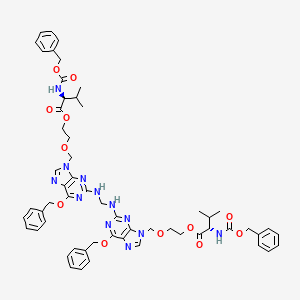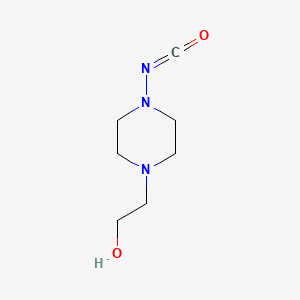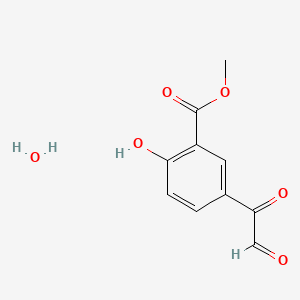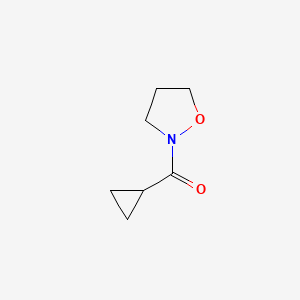
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene is a polycyclic aromatic hydrocarbon with a complex structure that includes multiple benzene rings fused together
Scientific Research Applications
Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic semiconductors, light-emitting diodes (LEDs), and organic photovoltaic cells.
Materials Science: It is studied for its potential use in creating advanced materials with high thermal stability and conductivity.
Biological Research: Researchers are exploring its interactions with biological molecules and its potential use in drug delivery systems.
Industrial Applications:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene typically involves a multi-step process that includes the formation of intermediate compounds. One common method involves the cyclodehydrogenation of hexa-peri-hexabenzocoronene precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound is still in the research and development phase. potential methods include large-scale cyclodehydrogenation processes and the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzene rings, where hydrogen atoms are replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen gas under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with metal catalysts.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts (aluminum chloride).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce partially hydrogenated derivatives.
Comparison with Similar Compounds
Hexa-peri-hexabenzocoronene: A closely related compound with similar electronic properties but without the 2-ethylhexyl substituents.
Coronene: Another polycyclic aromatic hydrocarbon with fewer benzene rings and different electronic characteristics.
Pentacene: A linear polycyclic aromatic hydrocarbon used in organic electronics with different structural and electronic properties.
Uniqueness: Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene is unique due to its specific structure, which includes 2-ethylhexyl groups that enhance its solubility and processability. This makes it more suitable for practical applications in organic electronics and materials science compared to its simpler counterparts.
Properties
IUPAC Name |
6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXHHMLRVQYBMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H114 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1195.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid methyl ester](/img/structure/B584230.png)


![Bis [Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester]](/img/structure/B584234.png)
![Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester](/img/structure/B584235.png)



![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)



